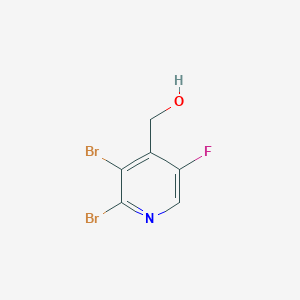

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol

Descripción

Propiedades

IUPAC Name |

(2,3-dibromo-5-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODVHGUIZCYENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and General Strategy

The synthesis of (2,3-Dibromo-5-fluoropyridin-4-yl)methanol generally begins with a suitably substituted pyridine precursor. A common approach involves:

- Using 2,5-dibromo-3-fluoropyridine or related halogenated pyridines as starting materials.

- Introducing the hydroxymethyl (-CH2OH) group at the 4-position of the pyridine ring via nucleophilic substitution or lithiation followed by formylation and reduction.

Lithiation and Functionalization Approach

One reported method involves the lithiation of 2,5-dibromo-3-fluoropyridine followed by reaction with an electrophilic reagent to install the hydroxymethyl group:

- Lithiation Step: Treatment of 2,5-dibromo-3-fluoropyridine with a strong base such as n-butyllithium at low temperatures (0°C) in tetrahydrofuran (THF) solvent generates a lithiated intermediate at the 4-position.

- Electrophilic Quench: The lithiated intermediate is then reacted with an electrophile such as formaldehyde or an equivalent to introduce the hydroxymethyl group.

- Workup and Purification: The reaction mixture is quenched with aqueous sodium chloride solution, extracted with ether, dried over sodium sulfate, and purified by silica gel chromatography using dichloromethane as the eluent to isolate the target this compound.

This approach allows selective functionalization at the 4-position while retaining the dibromo and fluorine substituents at the 2,3 and 5 positions, respectively.

Alternative Synthetic Routes and Optimization

While direct lithiation is effective, alternative routes may involve:

- Halogen Exchange and Directed Metalation: Starting from 2-amino-5-bromopyridine, halogenation and fluorination steps can be performed to install the desired substituents before introducing the hydroxymethyl group.

- Nucleophilic Substitution on Activated Pyridine Rings: Using nucleophiles such as alkoxides or hydroxide ions to displace a leaving group at the 4-position, followed by reduction or other functional group transformations to yield the hydroxymethyl derivative.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Lithiation | n-Butyllithium (1.6 M in hexane), THF, 0°C | Formation of lithiated intermediate |

| Electrophilic Quench | Formaldehyde or equivalent, reflux in THF | Hydroxymethyl group installed |

| Workup | Aqueous NaCl, ether extraction, drying | Crude product |

| Purification | Silica gel chromatography, dichloromethane | Pure this compound obtained (yield varies) |

Reported yields for related lithiation and substitution reactions typically range from moderate to good, depending on the electrophile and reaction scale.

Research Findings and Notes

- The presence of electron-withdrawing bromine and fluorine substituents influences the regioselectivity of lithiation, favoring the 4-position.

- The reaction requires strict temperature control to prevent side reactions such as over-lithiation or debromination.

- Purification by chromatography is essential due to the formation of by-products and unreacted starting materials.

- The compound exhibits characteristic phase behavior and can be used as an intermediate for further functionalization in liquid-crystalline materials or pharmaceutical agents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Lithiation and Electrophilic Quench | 2,5-Dibromo-3-fluoropyridine | n-Butyllithium, formaldehyde | 0°C to reflux in THF | Selective 4-position functionalization | Requires low temperature control |

| Halogen Exchange & Directed Metalation | 2-Amino-5-bromopyridine | Halogenation reagents | Multiple steps | Access to diverse substitution patterns | Multi-step, moderate yield |

| Nucleophilic Substitution | Activated pyridine derivatives | Hydroxide or alkoxide ions | Elevated temperatures | Potentially milder conditions | Limited by leaving group activation |

Análisis De Reacciones Químicas

Types of Reactions

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atoms can be reduced to form less halogenated derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .

Aplicaciones Científicas De Investigación

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2,3-Dibromo-5-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets.

Comparación Con Compuestos Similares

Key Structural and Molecular Differences

The following table summarizes critical differences between (2,3-Dibromo-5-fluoropyridin-4-yl)methanol and its closest analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| This compound | C₆H₄Br₂FNO | 284.92 | Br (2,3), F (5), -CH₂OH (4) | High steric bulk, strong electron-withdrawing effects |

| (5-Chloro-2,3-difluoropyridin-4-yl)methanol | C₆H₄ClF₂NO | 179.55 | Cl (5), F (2,3), -CH₂OH (4) | Smaller substituents, lower molecular weight |

| (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol | C₉H₁₁ClNO₃ | Not provided | Cl (2), -CH(OCH₃)₂ (3), -CH₂OH (4) | Ether group introduces polarity |

Electronic and Steric Effects

- Halogen Substituents: Bromine (Br) in the target compound provides stronger electron-withdrawing effects compared to chlorine (Cl) or fluorine (F).

- Steric Hindrance: The two bromine atoms at positions 2 and 3 create significant steric bulk, which may hinder access to the ring’s reactive sites. In contrast, the smaller Cl and F substituents in (5-Chloro-2,3-difluoropyridin-4-yl)methanol reduce steric constraints, favoring reactions requiring planar transition states .

Actividad Biológica

(2,3-Dibromo-5-fluoropyridin-4-yl)methanol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C₅H₃Br₂FNO

- CAS Number : 2169467-21-2

- Molecular Weight : 241.89 g/mol

The compound features a pyridine ring substituted with bromine and fluorine atoms, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes related to disease processes.

The biological activity of this compound is attributed to its interaction with molecular targets involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymes : The compound may inhibit enzymes critical for tumor growth and bacterial metabolism.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate significant antimicrobial potential, particularly against Escherichia coli.

Anticancer Activity

Research published in Journal of Medicinal Chemistry assessed the anticancer effects of halogenated pyridine derivatives. The study found that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| (2-Bromo-5-fluoropyridin-4-yl)methanol | Moderate | Low | Enzyme inhibition |

| (2-Chloro-5-fluoropyridin-4-yl)methanol | Low | Moderate | Cell cycle arrest |

| This compound | High | High | Dual mechanism: enzyme inhibition and apoptosis induction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.